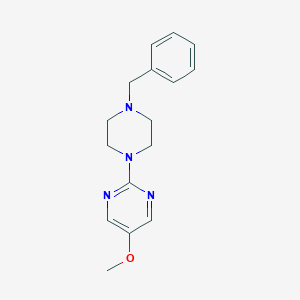

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine

Vue d'ensemble

Description

Benzylpiperazine derivatives are a class of compounds that have been studied for various applications, including as potential therapeutic agents . They often contain a benzyl group attached to a piperazine ring, which can be further substituted with various functional groups .

Synthesis Analysis

While the specific synthesis route for “2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine” is not available, similar compounds have been synthesized through various methods. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-Benzylpiperazin-1-yl)acetohydrazid, has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(4-benzylpiperazin-1-yl)ethyl(methyl)amine, include a molecular weight of 233.36, storage temperature of 4 degrees Celsius, and a physical form of liquid .Applications De Recherche Scientifique

Receptor Ligand Studies

- Sigma and 5-HT1A Receptor Ligands : A study by Berardi et al. (1996) explored compounds structurally related to arylpiperazines, which showed moderate to high sigma affinity and dual high 5-HT1A and sigma affinity. This research highlights the potential application of such compounds in understanding receptor interactions (Berardi et al., 1996).

Antimicrobial Activity

- Antimicrobial and Molecular Modeling : Mandala et al. (2013) synthesized a series of compounds with a structure similar to 2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine, showing significant antibacterial and antifungal activities. Their study also included molecular docking studies to understand the interaction with protein organisms (Mandala et al., 2013).

CNS Receptor Affinity

- Ligands for CNS Receptors : Research by Beduerftig et al. (2001) focused on synthesizing chiral, non-racemic compounds from a proteinogenic amino acid, showing interaction with σ1-receptors, which are significant for CNS studies (Beduerftig et al., 2001).

Drug Design and Development

- Drug-Likeness of 2-Aminopyrimidines : Sadek et al. (2014) conducted a study on compounds containing derivatives of 2-aminopyrimidine, focusing on their target-oriented drug-likeness properties, providing insights into the development of potential ligands (Sadek et al., 2014).

Synthesis and SAR-Study

- Arylpiperazine Derivatives of 5-Arylidenehydantoin : Handzlik et al. (2012) investigated a series of derivatives with a focus on α1-adrenoceptor antagonistic properties. This study provided valuable insights into the synthesis and structure-activity relationship of these compounds (Handzlik et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact withoxidoreductase proteins and carbonic anhydrase (CA) enzymes . These targets play crucial roles in various biochemical processes, including redox reactions and pH regulation.

Mode of Action

It’s suggested that similar compounds may interact with their targets throughbinding to the active site . For instance, in the case of carbonic anhydrase inhibitors, the compounds often interact with the zinc ion and histidine residues in the active site .

Biochemical Pathways

Compounds that inhibit carbonic anhydrase enzymes can impactcarbon dioxide transport, pH regulation, and electrolyte secretion .

Result of Action

Similar compounds have shownantimicrobial activity , exhibiting significant antibacterial and antifungal activity .

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-21-15-11-17-16(18-12-15)20-9-7-19(8-10-20)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVBLFNMKABPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6445029.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6445036.png)

![1-(morpholin-4-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445046.png)

![4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445054.png)

![N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445069.png)

![1-(4-{[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6445077.png)

![1-ethyl-4-[4-({1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B6445082.png)

![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)

![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)